molecular formula C15H12IN3OS B193220 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide CAS No. 885126-34-1

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Cat. No. B193220
M. Wt: 409.2 g/mol
InChI Key: VHZLHFNNNDGPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide” is a chemical compound with the molecular formula C15H12IN3OS and a molecular weight of 409.2 g/mol . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of “2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide” involves several steps. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the reaction of 3,6-Diiodo-1H-indazole and 2-Mercapto-N-methylbenzamide .


Molecular Structure Analysis

The molecular structure of “2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide” consists of an indazole ring system, which is a bicyclic compound consisting of two nitrogen atoms in a pyrazole ring fused to a benzene ring .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the iodo group can be replaced by other groups such as bromine, chlorine, or fluorine to synthesize different derivatives of the compound .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 613.9±45.0 °C and a predicted density of 1.80±0.1 g/cm3 . Its pKa value is predicted to be 11.06±0.40 .

Scientific Research Applications

  • Antifungal Activity : A study by Raffa et al. (2002) synthesized compounds similar to "2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide" to investigate their antifungal activities. They found that certain iododerivatives showed interesting activities against some phytopathogenic fungal strains (Raffa et al., 2002).

  • Thrombin-Receptor Antagonist : A compound synthesized as a novel thrombin-receptor antagonist, Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), was used as a lead compound for a series of derivatives, including those related to "2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide." These derivatives showed potential in differentiating and proliferating HL-60 cells with or without all-trans retinoic acid (ATRA) (郭瓊文, 2006).

  • Synthesis of 1H- and 2H-Indazoles : Ardakani et al. (1983, 1984) discussed the synthesis of 1H- and 2H-indazoles, which are structurally related to "2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide." Their research involved the thermal and photolytic decomposition of o-azidobenzoic acid and its derivatives (Ardakani et al., 1983) (Ardakani et al., 1984).

  • N-Heterocyclic Carbenes of Indazole : A study by Schmidt et al. (2006) on indazole derivatives, closely related to the compound , explored the preparation of pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes of indazole (Schmidt et al., 2006).

  • Anticancer Activities of Indazole Derivatives : Qian et al. (2010) investigated a novel 3-(Indol-2-yl) indazole derivative, which is structurally related to "2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide." Their research focused on its anticancer activities and its ability to induce apoptosis in leukemia cells (Qian et al., 2010).

  • N-Heterocyclic Carbene Chemistry : Guan et al. (2015) conducted research on N-heterocyclic carbenes of indazole, which are relevant to the chemistry of "2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide." They explored their use in organic synthesis, including the synthesis of benzo(thio)imidates, benzo[d][1,3]thiazines, and quinazoline-4-thiones (Guan et al., 2015).

  • Structural and Antimicrobial Studies : Desai et al. (2013) synthesized and evaluated a series of thiazole derivatives for antimicrobial activity. Though not directly mentioning "2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide," the study is relevant due to the structural similarities and potential application in antimicrobial research (Desai et al., 2013).

properties

IUPAC Name

2-[(3-iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3OS/c1-17-15(20)11-4-2-3-5-13(11)21-9-6-7-10-12(8-9)18-19-14(10)16/h2-8H,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZLHFNNNDGPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470338
Record name 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

CAS RN

885126-34-1
Record name 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Leippe - 2018 - edoc.ub.uni-muenchen.de
Light as a trigger is ideal to perturb biological function due to its high spatial and temporal precision. This is evidenced by the ever-expanding arsenal of genetically-encoded optical …
Number of citations: 1 edoc.ub.uni-muenchen.de

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